![molecular formula C19H20N2O4S2 B2893788 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899988-80-8](/img/structure/B2893788.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

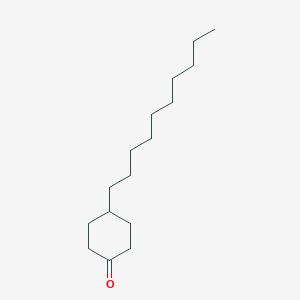

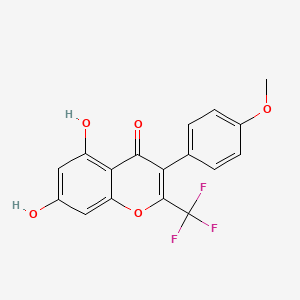

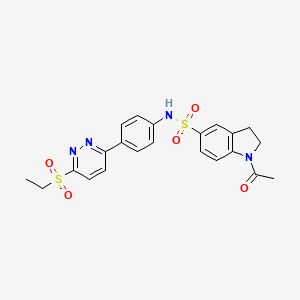

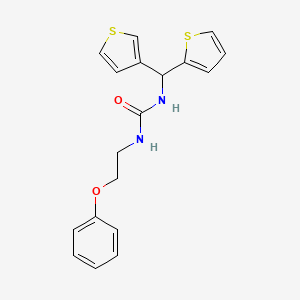

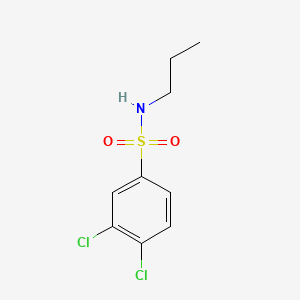

“N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and evaluated for cytotoxic and antimicrobial activities . Two compounds, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide, demonstrated significant cytotoxicity against three cancer cell lines (A549, MCF7-MDR, and HT1080) while most of the compounds exhibited moderate inhibitory effects on the growth of Staphyllococcus aureus and some other fungi .

Synthesis Analysis

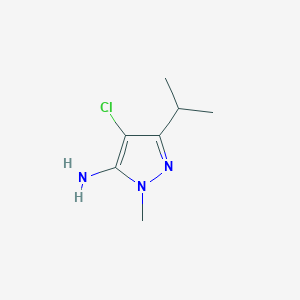

The synthesis of benzothiazole derivatives, including “N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .Molecular Structure Analysis

The molecular structure of “N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” is a part of the benzothiazole derivatives family . The benzothiazole core is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” include S oxidation/S-N coupling . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Wissenschaftliche Forschungsanwendungen

Lipoxygenase Inhibitors

Heterocyclic compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide have been studied for their potential as lipoxygenase inhibitors. A study by Aziz‐ur‐Rehman et al. (2016) synthesized compounds that showed moderately good activities relative to the reference standard Baicalein. This suggests potential applications in the development of anti-inflammatory drugs.

Charge-Transfer Intermediate Reactions

The reaction of related thioketones with nucleophiles through a charge-transfer mechanism has been explored in a study by Ohno et al. (1975). This research provides insights into the chemical reactivity of such compounds, which could be valuable in organic synthesis and material science.

Antioxidant Properties

Compounds structurally similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide have been evaluated for their antioxidant effects. A study by Rubio-Cortés et al. (2021) indicated high antioxidant activity in some of the synthesized molecules, highlighting potential applications in protecting against oxidative stress.

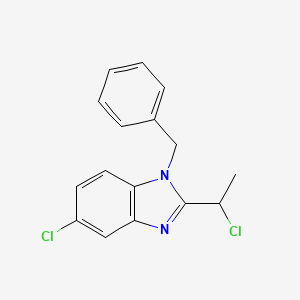

Antitumor Activity

The antiproliferative and apoptotic activities of certain N-substituted indazole derivatives have been investigated for their potential antitumor properties. Abbassi et al. (2014) reported significant activity against human tumor cell lines, suggesting possible applications in cancer therapy.

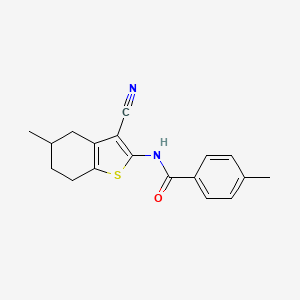

Synthesis of Thiazoles and Antimicrobial Activities

The synthesis of thiazoles and their derivatives, including those structurally related to N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, has been explored for antimicrobial applications. Wardkhan et al. (2008) tested these compounds against various microbial strains, indicating their potential as antimicrobial agents.

Zukünftige Richtungen

The future directions for the research on “N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” and similar compounds could include further exploration of their cytotoxic and antimicrobial activities, as well as investigation into their potential applications in medical and pharmaceutical fields .

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-2-25-14-10-11-16-17(13-14)26-19(20-16)21-18(22)9-6-12-27(23,24)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXKXLHAUYVUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2893711.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2893718.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B2893723.png)

![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)